Welcome to the BenchChem Online Store!
molecular formula C11H21N3 B8763142 3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane CAS No. 195504-10-0

3-(Piperazin-1-yl)-1-azabicyclo[2.2.2]octane

Cat. No. B8763142
M. Wt: 195.30 g/mol
InChI Key: OTHJERZPEMHLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06131226

Procedure details

A solution of 1-benzyloxy-4-(3-quinuclidinyl)piperazine (728 mg, 2.21 mmol) in methanol (5 ml). was hydrogenated at an atmospheric pressure in the presence of 10% palladium on carbon (73 mg) at room temperature for 15 h. The mixture was then filtered through a pad of celite. The filtrate was concentrated to afford a white solid (423 mg, 98% yield).
Name
1-benzyloxy-4-(3-quinuclidinyl)piperazine
Quantity
728 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
73 mg
Type
catalyst
Reaction Step Three
Name
Yield
98%

Identifiers

REACTION_CXSMILES
C(O[N:9]1[CH2:14][CH2:13][N:12]([CH:15]2[CH:20]3[CH2:21][CH2:22][N:17]([CH2:18][CH2:19]3)[CH2:16]2)[CH2:11][CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[N:17]12[CH2:18][CH2:19][CH:20]([CH2:21][CH2:22]1)[CH:15]([N:12]1[CH2:11][CH2:10][NH:9][CH2:14][CH2:13]1)[CH2:16]2

Inputs

Step One
Name
1-benzyloxy-4-(3-quinuclidinyl)piperazine
Quantity
728 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)ON1CCN(CC1)C1CN2CCC1CC2
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
73 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
N12CC(C(CC1)CC2)N2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.